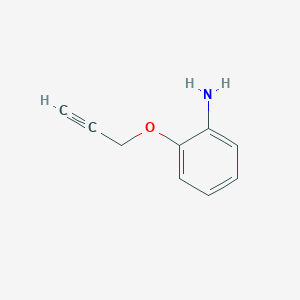

2-(Prop-2-yn-1-yloxy)aniline

Übersicht

Beschreibung

2-(Prop-2-yn-1-yloxy)aniline is an organic compound with the molecular formula C9H9NO It is characterized by the presence of an aniline group substituted with a prop-2-yn-1-yloxy group at the ortho position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Prop-2-yn-1-yloxy)aniline typically involves the reaction of 2-aminophenol with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper purification techniques to obtain the compound in high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Prop-2-yn-1-yloxy)aniline can undergo various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinoxalines or quinolin-8-amines.

Substitution: The aniline group can participate in electrophilic aromatic substitution reactions.

Cyclization: It can undergo cyclization reactions to form heterocyclic compounds.

Common Reagents and Conditions

Oxidation: Reagents like stannic chloride or indium (III) chloride can be used under aerobic conditions.

Substitution: Electrophiles such as halogens or nitro groups can be introduced using appropriate reagents.

Cyclization: Catalysts like tin or indium chlorides are employed for cyclization reactions.

Major Products

Oxidation: Quinoxalines or quinolin-8-amines.

Substitution: Various substituted aniline derivatives.

Cyclization: Heterocyclic compounds like quinoxalines.

Wissenschaftliche Forschungsanwendungen

2-(Prop-2-yn-1-yloxy)aniline has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

Material Science: It is used in the development of new materials with specific properties.

Medicinal Chemistry: It is explored for its potential biological activities and as a precursor for drug development.

Wirkmechanismus

The mechanism of action of 2-(Prop-2-yn-1-yloxy)aniline in various reactions involves its ability to act as a nucleophile or an electrophile, depending on the reaction conditions. In oxidation reactions, it can act as a photosensitizer, generating reactive oxygen species through energy transfer and single electron transfer pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-(Prop-2-yn-1-yloxy)aniline: Similar structure but with the prop-2-yn-1-yloxy group at the meta position.

4-(Prop-2-yn-1-yloxy)aniline: Similar structure but with the prop-2-yn-1-yloxy group at the para position.

Uniqueness

2-(Prop-2-yn-1-yloxy)aniline is unique due to the specific positioning of the prop-2-yn-1-yloxy group at the ortho position, which influences its reactivity and the types of reactions it can undergo. This positional isomerism can lead to different chemical and physical properties compared to its meta and para counterparts.

Biologische Aktivität

2-(Prop-2-yn-1-yloxy)aniline, a compound characterized by its unique alkyne and aniline functionalities, has garnered attention in biochemical research due to its potential biological activities. This article explores the biological mechanisms, cellular effects, and therapeutic implications of this compound based on diverse scientific sources.

Chemical Structure and Properties

The molecular structure of this compound includes a prop-2-yn-1-yloxy group attached to an aniline moiety. This configuration enhances its electrophilic character, making it a valuable candidate for various chemical reactions and biological interactions.

Cellular Effects : Research indicates that this compound influences several cellular processes. It has been shown to modulate reactive oxygen species (ROS) levels, which can affect gene expression and cellular metabolism. Studies demonstrate its cytotoxic effects against various cancer cell lines, such as HepG2, LU-1, and HeLa cells, suggesting its potential as an anticancer agent.

Molecular Interactions : The compound interacts with specific biomolecules, particularly enzymes and proteins. For instance, it has been reported to inhibit tyrosinase by binding to its active site, which is crucial for melanin production. This inhibition could have implications for skin-related therapies.

Anticancer Properties

The anticancer activity of this compound is primarily attributed to its ability to induce apoptosis in cancer cells. The compound's modulation of ROS levels plays a significant role in triggering apoptotic pathways.

Enzyme Interactions

Studies involving 5-Fluoro-2-(prop-2-yn-1-yloxy)aniline hydrochloride highlight its role as a biochemical probe that interacts with specific enzymes. These interactions can lead to either inhibition or activation of various biochemical pathways, depending on the context of application.

Case Studies

Several studies have investigated the biological effects of this compound:

- Cytotoxicity Assays : In vitro assays showed that the compound exhibited significant cytotoxicity against multiple cancer cell lines. The IC50 values demonstrated a dose-dependent response, indicating its potential utility in cancer therapy.

- Enzyme Kinetics : Research focused on enzyme kinetics revealed that the compound could modulate the activity of specific enzymes involved in metabolic pathways. This modulation provides insights into its potential therapeutic applications in metabolic disorders .

Research Findings

| Study | Findings | Implications |

|---|---|---|

| Study A | Induced apoptosis in HepG2 cells | Potential anticancer agent |

| Study B | Inhibited tyrosinase activity | Possible treatment for hyperpigmentation |

| Study C | Modulated enzyme activity in metabolic pathways | Insights into drug development |

Eigenschaften

IUPAC Name |

2-prop-2-ynoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c1-2-7-11-9-6-4-3-5-8(9)10/h1,3-6H,7,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRGLRUYXGNMDDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC1=CC=CC=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40444601 | |

| Record name | 2-[(Prop-2-yn-1-yl)oxy]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40444601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52536-39-7 | |

| Record name | 2-[(Prop-2-yn-1-yl)oxy]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40444601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.